2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-amine
Overview
Description
2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-amine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring This compound features a thiophene ring, which is a sulfur-containing heterocycle, attached to the pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-amine typically involves the following steps:
Formation of the Pyrazole Core: : The pyrazole ring can be synthesized through the reaction of hydrazine with β-keto esters or β-diketones under acidic conditions.
Introduction of the Thiophene Ring: : The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a thiophene boronic acid and the pyrazole derivative.
Attachment of the Ethyl Group: : The ethyl group can be introduced through an alkylation reaction using ethyl halides.
Introduction of the Amine Functionality: : The amine group can be introduced through a nucleophilic substitution reaction with an appropriate amine source.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and safety. The use of catalysts and optimized reaction conditions can help in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to reduce the pyrazole ring or the thiophene ring.
Substitution: : Nucleophilic substitution reactions can be carried out at various positions on the pyrazole and thiophene rings.
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst can be used.
Substitution: : Nucleophiles such as amines, alcohols, and halides can be used in substitution reactions.
Oxidation: : Formation of pyrazole-2-one derivatives.
Reduction: : Formation of reduced pyrazole and thiophene derivatives.
Substitution: : Formation of various substituted pyrazole and thiophene derivatives.
Scientific Research Applications
2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: : The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting inflammation, pain, and cancer.
Material Science: : It can be used in the development of organic semiconductors and organic light-emitting diodes (OLEDs).
Organic Synthesis: : The compound serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which 2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-amine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the specific biological activity being studied.
Comparison with Similar Compounds
2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-amine can be compared with other similar compounds such as:
2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-amine: : Similar structure but with a different position of the thiophene ring.
2-(5-ethyl-3-(benzothiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-amine: : Contains a benzothiophene ring instead of a thiophene ring.
2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethanol: : Similar structure but with a hydroxyl group instead of an amine group.
These compounds may exhibit different biological activities and physical properties due to the variations in their structures.
Properties
IUPAC Name |
2-(5-ethyl-3-thiophen-3-ylpyrazol-1-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S/c1-2-10-7-11(9-3-6-15-8-9)13-14(10)5-4-12/h3,6-8H,2,4-5,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAOEPWJBSFPHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CCN)C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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